3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethoxy reagent under controlled conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The difluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroethoxy-pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine
- 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine
- 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine
Uniqueness
3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13F2N3O |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H13F2N3O/c1-5(2)13-3-6(11)8(12-13)14-4-7(9)10/h3,5,7H,4,11H2,1-2H3 |
InChI Key |
QLPGVGTVZAMHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC(F)F)N |
Origin of Product |
United States |
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